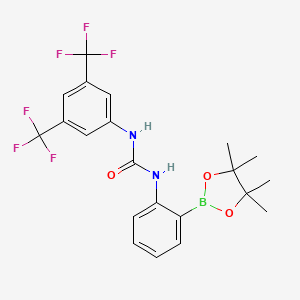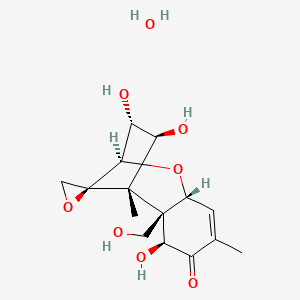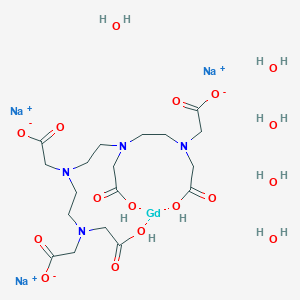
5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Hydrosulfide Introduction: The hydrosulfide group is introduced through a thiolation reaction, where a sulfur-containing reagent reacts with the triazole derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Catalysts: Using appropriate catalysts to speed up the reactions and improve selectivity.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of reduced derivatives.
Substitution: The chlorophenyl and phenoxyphenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for such applications.
Anticancer Research: The compound’s structure suggests potential activity against cancer cells, making it a candidate for anticancer drug development.
Industry
Agrochemicals: The compound could be used in the development of new pesticides or herbicides.
Pharmaceuticals: Its diverse biological activities make it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to its biological effects.
Receptors: It could bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- **5-(2-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole
- **5-(2-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl sulfide
Uniqueness
Hydrosulfide Moiety: The presence of the hydrosulfide group distinguishes this compound from its analogs, potentially leading to unique biological activities and chemical reactivity.
Substitution Pattern: The specific arrangement of the chlorophenyl and phenoxyphenyl groups contributes to its distinct properties compared to other triazole derivatives.
This detailed article provides a comprehensive overview of 5-(2-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
478254-15-8 |
|---|---|
Fórmula molecular |
C21H15ClN4OS |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15ClN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+ |
Clave InChI |
HZNLRSGGKJDWLT-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)
